molecular formula C6H7Cl2FO2 B12674709 Malonyl chloride, (3-fluoropropyl)- CAS No. 657-10-3

Malonyl chloride, (3-fluoropropyl)-

Cat. No.: B12674709
CAS No.: 657-10-3
M. Wt: 201.02 g/mol
InChI Key: CVIOCJQCMZZRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malonyl chloride, (3-fluoropropyl)-, is an organic compound with the molecular formula C4H5Cl2FO2. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 3-fluoropropyl group and two chlorine atoms. This compound is a colorless liquid that is used as a reagent in organic synthesis, particularly in the preparation of various cyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Malonyl chloride, (3-fluoropropyl)-, can be synthesized through a multi-step process involving the selective saponification of dialkyl malonate, followed by hydrolysis and chlorination of monoalkyl malonic acid. The reaction typically involves the use of thionyl chloride as a chlorinating agent. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of malonyl chloride, (3-fluoropropyl)-, follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and yield of the process. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Malonyl chloride, (3-fluoropropyl)-, undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Cyclization Reactions: As a bifunctional compound, it is used in the preparation of cyclic compounds through diacylation reactions.

    Hydrolysis: It can be hydrolyzed to form malonic acid derivatives.

Common Reagents and Conditions

    Thionyl Chloride: Used for the chlorination step in the synthesis.

    Potassium Hydroxide: Used in the selective saponification step.

    Hydrochloric Acid: Used for hydrolysis of the monopotassium salt.

Major Products Formed

The major products formed from the reactions of malonyl chloride, (3-fluoropropyl)-, include various amides, esters, and cyclic compounds, depending on the nucleophiles and reaction conditions used .

Scientific Research Applications

Malonyl chloride, (3-fluoropropyl)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of malonyl chloride, (3-fluoropropyl)-, involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in polymer chemistry, it acts as a coupling agent, facilitating the formation of polymer chains .

Comparison with Similar Compounds

Similar Compounds

    Malonyl Chloride: The parent compound without the 3-fluoropropyl group.

    Ethyl Malonyl Chloride: A derivative with an ethyl group instead of the 3-fluoropropyl group.

    Methyl Malonyl Chloride: A derivative with a methyl group.

Uniqueness

Malonyl chloride, (3-fluoropropyl)-, is unique due to the presence of the 3-fluoropropyl group, which imparts distinct reactivity and properties compared to other malonyl chloride derivatives. This makes it particularly useful in specific synthetic applications where the fluorine atom can influence the chemical behavior and stability of the resulting compounds .

Properties

CAS No.

657-10-3

Molecular Formula

C6H7Cl2FO2

Molecular Weight

201.02 g/mol

IUPAC Name

2-(3-fluoropropyl)propanedioyl dichloride

InChI

InChI=1S/C6H7Cl2FO2/c7-5(10)4(6(8)11)2-1-3-9/h4H,1-3H2

InChI Key

CVIOCJQCMZZRFJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)Cl)C(=O)Cl)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.